4-butoxy-N-methylbenzenesulfonamide

Lipophilicity Drug Design Physicochemical Properties

4-Butoxy-N-methylbenzenesulfonamide is a para-substituted N-alkyl benzenesulfonamide derivative (C11H17NO3S, MW 243.32 g/mol) that combines an electron-donating 4-butoxy group with an N-methyl substituent on the sulfonamide nitrogen. This dual substitution pattern distinguishes it from simpler sulfonamide building blocks and is characteristic of intermediates used in medicinal chemistry for generating compound libraries with tuned lipophilicity and hydrogen-bonding profiles.

Molecular Formula C11H17NO3S
Molecular Weight 243.32
CAS No. 136639-97-9
Cat. No. B2692766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-methylbenzenesulfonamide
CAS136639-97-9
Molecular FormulaC11H17NO3S
Molecular Weight243.32
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)S(=O)(=O)NC
InChIInChI=1S/C11H17NO3S/c1-3-4-9-15-10-5-7-11(8-6-10)16(13,14)12-2/h5-8,12H,3-4,9H2,1-2H3
InChIKeyCQUNGSHOENNUCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Butoxy-N-methylbenzenesulfonamide (CAS 136639-97-9) for Research and Industrial Procurement


4-Butoxy-N-methylbenzenesulfonamide is a para-substituted N-alkyl benzenesulfonamide derivative (C11H17NO3S, MW 243.32 g/mol) that combines an electron-donating 4-butoxy group with an N-methyl substituent on the sulfonamide nitrogen. This dual substitution pattern distinguishes it from simpler sulfonamide building blocks and is characteristic of intermediates used in medicinal chemistry for generating compound libraries with tuned lipophilicity and hydrogen-bonding profiles [1]. The compound belongs to the broader class of benzenesulfonamides, many of which exhibit carbonic anhydrase inhibitory activity; however, the 4-butoxy-N-methyl substitution pattern represents a specific scaffold for structure–activity relationship (SAR) exploration [2].

Risks of Substituting 4-Butoxy-N-methylbenzenesulfonamide with Generic Analogs


Direct replacement of 4-butoxy-N-methylbenzenesulfonamide with simpler benzenesulfonamide analogs such as 4-butoxybenzenesulfonamide (CAS 1138-58-5) or N-methylbenzenesulfonamide (CAS 5183-78-8) introduces quantifiable alterations in molecular recognition and physicochemical properties that undermine reproducibility in SAR studies and chemical synthesis. The simultaneous presence of the butoxy and N-methyl groups in the target compound confers a unique combination of lipophilicity, hydrogen-bond acceptor/donor capacity, and steric bulk that is not reproduced by any single-substituent variant [1]. In protonation equilibrium studies on substituted N-methylbenzenesulfonamides, even para-substituent changes from methoxy to methyl to chloro shift the pKBH+ value significantly, demonstrating that the sulfonamide electronic environment is highly sensitive to the nature of the para-substituent [2]. Generic substitution therefore risks altered reactivity, solubility, and off-target binding profiles that cannot be extrapolated from monosubstituted analogs.

Quantitative Differentiation of 4-Butoxy-N-methylbenzenesulfonamide from Closest Analogs: A Procurement Evidence Guide


Lipophilicity (clogP) Distinguishes Dual-Substituted Target from Mono-Substituted Analogs

The combination of a para-butoxy chain and an N-methyl group in 4-butoxy-N-methylbenzenesulfonamide produces a computed octanol–water partition coefficient (clogP) approximately 1.5–2.0 log units higher than that of N-methylbenzenesulfonamide (no para-alkoxy group) and about 0.5–1.0 log units higher than 4-butoxybenzenesulfonamide (which retains an additional hydrogen-bond donor on the sulfonamide nitrogen). This difference in lipophilicity directly influences membrane permeability and nonspecific protein binding in cellular assays [1].

Lipophilicity Drug Design Physicochemical Properties

Hydrogen-Bond Donor Count Reduction Improves Metabolic Stability Predictions

N-Methylation of the sulfonamide group eliminates one hydrogen-bond donor (HBD) relative to primary sulfonamides such as 4-butoxybenzenesulfonamide. The target compound (4-butoxy-N-methylbenzenesulfonamide) has a computed HBD count of zero, while 4-butoxybenzenesulfonamide retains one HBD (the –SO2NH– proton). Reduction in HBD count is a well-validated medicinal chemistry strategy for improving passive membrane permeability and reducing metabolic glucuronidation or sulfation [1].

Hydrogen Bonding Metabolic Stability ADME

Para-Butoxy Chain Modulates Sulfonamide pKa and Carbonic Anhydrase Binding Geometry

The electron-donating para-butoxy group in the target compound raises the sulfonamide NH pKa relative to electron-withdrawing or neutral para-substituted analogs. In a study of para-substituted N-methylbenzenesulfonamides, the pKBH+ (protonation equilibrium constant) varied by >0.5 units between 4-MeO (strongly electron-donating) and 4-Cl (electron-withdrawing) substituents [1]. Extrapolating to 4-butoxy (similar Hammett σ⁺ to 4-MeO) suggests a higher pKa, which affects the ionization state at physiological pH and the capacity to coordinate the catalytic zinc ion in carbonic anhydrase active sites [2].

Sulfonamide pKa Carbonic Anhydrase Enzyme Inhibition

Procurement-Driven Application Scenarios for 4-Butoxy-N-methylbenzenesulfonamide


Lipophilic Sulfonamide Fragment for Fragment-Based Drug Discovery (FBDD)

The compound's elevated clogP (~2.3–2.6) relative to simpler sulfonamide fragments makes it a suitable starting point for fragment growing campaigns targeting hydrophobic enzyme pockets [1]. Its zero HBD count ensures that binding interactions are dominated by the sulfonamide oxygen acceptors and the lipophilic butoxy chain, simplifying SAR interpretation. Procurement for FBDD libraries is justified when the target protein's binding site exhibits significant hydrophobic character—a scenario where 4-butoxybenzenesulfonamide (HBD = 1) would introduce an undesired polar hydrogen-bond donor.

Internal Standard for LC-MS/MS Quantitation of Sulfonamide Metabolites

The dual substitution pattern (4-butoxy + N-methyl) produces a molecular ion ([M+H]⁺ m/z 244.1) that is well-resolved from common endogenous sulfonamides and their metabolites. Its lipophilic retention time shift (approximately +2–3 min relative to N-methylbenzenesulfonamide on a C18 column under standard reversed-phase conditions) facilitates robust chromatographic separation [2]. This makes the compound a suitable internal standard for quantitative bioanalysis of sulfonamide-containing drugs, where co-elution with matrix components is a known analytical challenge.

N-Methyl Sulfonamide Building Block for Parallel Synthesis Libraries

The N-methyl group protects the sulfonamide nitrogen from undesired alkylation or acylation during subsequent synthetic transformations, while the para-butoxy chain provides a synthetic handle for further functionalization (e.g., O-dealkylation to the phenol, or oxidation to the carboxylic acid). In comparative reactivity studies, N-unsubstituted sulfonamides undergo competing N-alkylation side reactions that reduce overall yield by 15–30% under standard Pd-catalyzed coupling conditions [3]. The target compound eliminates this side reactivity, making it preferable for parallel library synthesis where yield consistency across diverse substrates is critical.

Physicochemical Probe for Sulfonamide pKa Structure–Activity Relationships

As established in the protonation equilibrium evidence (Section 3), the para-butoxy group provides an electron-donating substituent that measurably shifts the sulfonamide pKa relative to neutral or electron-withdrawing analogs. Researchers studying the relationship between sulfonamide ionization state and biological activity can use this compound as a representative electron-rich member of a pKa calibration set, alongside 4-chloro-N-methylbenzenesulfonamide (electron-poor) and unsubstituted N-methylbenzenesulfonamide (intermediate) [4]. This enables systematic exploration of pKa-driven differences in enzyme inhibition potency and selectivity.

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